molecular formula C20H12BrNO4 B4297034 1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine

1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No.: B4297034
M. Wt: 410.2 g/mol
InChI Key: LMGPKFDUHQILAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. It is a heterocyclic compound that contains a benzene ring fused with an oxepine ring. This compound is also known as BPNDO and has a molecular weight of 407.2 g/mol.

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine involves the inhibition of protein kinase CK2 activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of various cellular processes that are regulated by CK2, including cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting CK2 activity. BPNDO has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine in lab experiments include its potent inhibition of protein kinase CK2 activity, its fluorescent properties, and its potential applications in cancer research and drug development. However, the limitations of using BPNDO in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of 1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine. These include the development of more potent and selective inhibitors of protein kinase CK2, the investigation of BPNDO's potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases, and the development of new methods for the detection of CK2 activity in cells. Further studies are also needed to determine the safety and efficacy of BPNDO in vivo and its potential use as a therapeutic agent.

Scientific Research Applications

1-(4-bromophenoxy)-3-nitrodibenzo[b,f]oxepine has been studied extensively for its potential applications in various areas of scientific research. It has been found to be a potent inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. BPNDO has also been studied for its potential use as a fluorescent probe for the detection of protein kinase CK2 activity in cells.

Properties

IUPAC Name

4-(4-bromophenoxy)-2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrNO4/c21-14-6-8-16(9-7-14)25-19-11-15(22(23)24)12-20-17(19)10-5-13-3-1-2-4-18(13)26-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGPKFDUHQILAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC=C(C=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.